methyl 4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate
Overview
Description
Methyl 4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate, also known as MMB, is a chemical compound with potential applications in scientific research. It belongs to the class of butenolides, which are organic compounds containing a five-membered lactone ring with a double bond and a ketone group. MMB has been shown to have interesting biological properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of methyl 4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate is not fully understood, but it is thought to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and inflammation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also been shown to reduce inflammation in animal models of arthritis. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of methyl 4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate is that it is relatively easy to synthesize in the laboratory, allowing for large-scale production of the compound. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on methyl 4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate. One area of interest is the development of new antibiotics based on the compound's antimicrobial properties. Another area of interest is the investigation of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate has been found to have a variety of potential applications in scientific research. For example, it has been shown to have antimicrobial activity against a range of bacterial strains, making it a potential candidate for the development of new antibiotics. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
methyl (Z)-2-(4-methylanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-4-8-15(9-5-13)18(21)12-17(19(22)23-3)20-16-10-6-14(2)7-11-16/h4-12,20H,1-3H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYVZCXHGWXAON-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(=O)OC)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)OC)\NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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